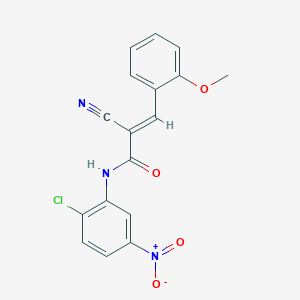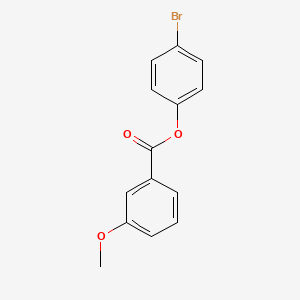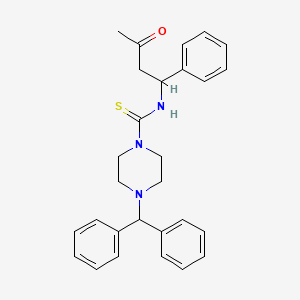![molecular formula C19H17IN2O3S B10893310 (2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone core structure
准备方法
The synthesis of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, 3-iodo-4-methoxybenzaldehyde, and thiosemicarbazide.
Condensation Reaction: The first step involves the condensation of 4-ethoxyaniline with 3-iodo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Cyclization: The Schiff base is then reacted with thiosemicarbazide under basic conditions to induce cyclization, forming the thiazolone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new Schiff bases or other condensation products.
科学研究应用
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways: It can affect various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
相似化合物的比较
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
2-[(4-CHLOROPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The presence of a chloro group instead of an ethoxy group can lead to different chemical and biological properties.
2-[(4-HYDROXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in various environments.
These comparisons highlight the uniqueness of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE and its potential for diverse applications in scientific research and industry.
属性
分子式 |
C19H17IN2O3S |
|---|---|
分子量 |
480.3 g/mol |
IUPAC 名称 |
(5E)-2-(4-ethoxyphenyl)imino-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17IN2O3S/c1-3-25-14-7-5-13(6-8-14)21-19-22-18(23)17(26-19)11-12-4-9-16(24-2)15(20)10-12/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11+ |
InChI 键 |
NBGOFKBLTHXINQ-GZTJUZNOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)I)/S2 |
规范 SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)I)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)

![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)


![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893298.png)

![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
